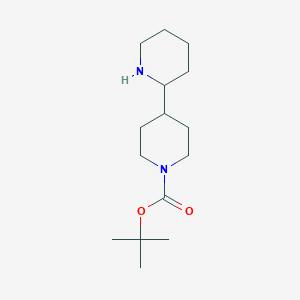

Tert-butyl 2,4'-bipiperidine-1'-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-piperidin-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-7-12(8-11-17)13-6-4-5-9-16-13/h12-13,16H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJMEPSIGYURDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of tert-butyl 2,4'-bipiperidine-1'-carboxylate

Strategic Overview: An Integrated Approach

The structural elucidation of a novel or synthesized compound is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle, and the true confidence in the final structure comes from the congruence of all data points. Our strategy begins with macro-level information (molecular formula) and progressively drills down to the finest details of atomic connectivity and spatial arrangement.

The logical flow of this process is paramount. We first confirm that we have a compound of the expected molecular weight and elemental composition. We then verify the presence of key functional groups before embarking on the definitive and most labor-intensive part of the process: mapping the complete covalent framework and, finally, assessing its three-dimensional nature.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Mass and Composition

Before any other analysis, we must confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a measured mass with enough precision to yield a single, unambiguous elemental composition.

Expert Insight: We opt for Electrospray Ionization (ESI) as it is a soft ionization technique that is highly likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the parent mass.

Table 1: HRMS Theoretical Data for C₁₅H₂₈N₂O₂

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₁₅H₂₈N₂O₂ | Based on the proposed structure. |

| Monoisotopic Mass | 268.2151 g/mol | The sum of the most abundant isotopes of each atom. |

| [M+H]⁺ Exact Mass | 269.2223 Da | The value to be sought in the ESI-MS spectrum (positive ion mode). |

| Key Fragments | m/z 213.1600, 169.1907, 57.0704 | Loss of isobutylene (-56), loss of the full Boc group (-100), and the tert-butyl cation. |

Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid facilitates protonation for positive ion mode detection.

-

Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Acquisition Parameters:

-

Ionization Mode: Positive ESI

-

Capillary Voltage: 3.5 kV

-

Mass Range: m/z 50-500

-

Data Acquisition: Acquire data for 1-2 minutes to ensure a high-quality averaged spectrum.

-

-

Analysis: Compare the measured exact mass of the most abundant ion to the theoretical [M+H]⁺ value. The deviation should be less than 5 ppm to confidently assign the molecular formula.

Functional Group Fingerprinting: Infrared Spectroscopy

Infrared (IR) spectroscopy provides a rapid and non-destructive method to verify the presence of key functional groups. While it doesn't reveal the carbon skeleton, it serves as a crucial cross-validation checkpoint. For our target molecule, we expect to see characteristic absorptions for the secondary amine (N-H), the carbamate (C=O), and aliphatic C-H bonds.

Table 2: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Secondary Amine | 3300 - 3500 (broad) | N-H stretch |

| Aliphatic C-H | 2850 - 2960 | C-H stretch |

| Carbamate Carbonyl | 1680 - 1700 (strong) | C=O stretch |

| Carbamate C-N | 1160 - 1250 | C-N stretch |

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, solvent-free sample (a few crystals or a drop of oil) directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and compare them to the expected values. The presence of a strong peak around 1690 cm⁻¹ and a broad peak above 3300 cm⁻¹ would provide strong initial evidence for the proposed structure.

The Core Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for de novo structure elucidation. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon atoms and, critically, confirms the specific C2-C4' connectivity that defines this isomer.

Trustworthiness Principle: The power of this NMR workflow lies in its self-validating nature. The COSY defines proton-proton adjacencies, the HSQC links protons to their carbons, and the HMBC confirms long-range connectivity. An incorrect structural hypothesis will invariably lead to contradictions between these datasets.

Caption: The logical progression of NMR experiments.

Protocol: General NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). CDCl₃ is often preferred for initial analysis, while CD₃OD can be useful for exchanging the labile N-H proton.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving the many overlapping signals in the aliphatic region of this molecule.

-

Acquisition: Perform ¹H, ¹³C{¹H}, DEPT-135, gCOSY, gHSQC, and gHMBC experiments using standard manufacturer pulse programs.

1D NMR Analysis (¹H and ¹³C)

The 1D spectra provide the fundamental census of proton and carbon environments.

-

¹H NMR: We expect to see a large singlet around δ 1.45 ppm for the nine equivalent protons of the tert-butyl group. The rest of the spectrum, from ~1.2 to 4.1 ppm, will contain the complex, overlapping multiplets of the 18 piperidine protons. The protons on the Boc-protected ring (H2', H6') will be shifted downfield (δ ~2.8-4.1 ppm) due to the electron-withdrawing effect of the carbamate. The single N-H proton will likely appear as a broad singlet.

-

¹³C NMR & DEPT-135: We expect to see all 15 carbon signals. The DEPT-135 experiment is crucial for distinguishing CH₂ signals (which appear as negative peaks) from CH/CH₃ signals (positive peaks). This helps in assigning the numerous methylene groups in the piperidine rings. Key signals include the carbamate carbonyl (C=O) around δ 155 ppm, the quaternary carbon of the Boc group (C(CH₃)₃) around δ 80 ppm, and the three methyl carbons (CH₃) around δ 28 ppm.

Table 3: Hypothetical NMR Data (¹H and ¹³C) for Key Structural Moieties

| Moiety | Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | DEPT-135 Phase |

| Boc Group | -C(CH ₃)₃ | ~1.45 (s, 9H) | ~28.5 | + (CH₃) |

| -C (CH₃)₃ | - | ~79.5 | No Signal (C) | |

| -C =O | - | ~154.9 | No Signal (C) | |

| Boc-Piperidine Ring | H2'eq, H6'eq | ~4.05 (br d) | ~44.0 | - (CH₂) |

| H3'ax, H5'ax | ~1.25 (m) | ~30.0 | - (CH₂) | |

| Unprotected Ring | NH | variable (br s, 1H) | - | - |

| H2 | ~3.10 (m, 1H) | ~58.0 | + (CH) | |

| Linkage Carbons | C2 | - | ~58.0 | + (CH) |

| C4' | - | ~40.0 | + (CH) |

2D NMR: Proving the Connections

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment is essential to trace the proton networks within each piperidine ring. For example, starting from the unique H2 proton, we would expect to see correlations to the two H3 protons. These H3 protons would, in turn, show correlations to the H4 protons, and so on. This allows for the complete mapping of each spin system, confirming the integrity of the two separate piperidine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. Using the HSQC, we can unambiguously assign the ¹³C chemical shift for every protonated carbon, marrying the two 1D datasets.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the 2,4' linkage. It reveals correlations between protons and carbons that are 2-3 bonds away. The absence or presence of key correlations provides the definitive proof of the isomeric structure.

Table 4: Key HMBC Correlations for Isomer Confirmation

| Proton(s) | Key Correlating Carbon(s) | Significance of Correlation |

| H2 (on unprotected ring) | C3', C5', C4' | Definitive proof of the C2-C4' bond. This correlation connects the two piperidine rings across the linkage point. |

| H3', H5' (on Boc ring) | C2 | Reciprocal proof of the C2-C4' linkage, viewed from the other ring. |

| -C(CH₃)₃ (Boc protons) | -C=O , -C(CH₃)₃ | Confirms the integrity of the tert-butoxycarbonyl group itself. |

| H2', H6' (on Boc ring) | -C=O | Confirms that the Boc group is attached to the nitrogen of the correct piperidine ring. |

Stereochemical Considerations

The structure contains two stereocenters (at C2 and C4'), meaning it can exist as diastereomers (a cis and a trans pair of enantiomers). While separating these isomers would require chiral chromatography, their relative stereochemistry can often be determined by advanced NMR techniques.

-

J-Coupling Analysis: The magnitude of the coupling constants (³JHH) between adjacent axial and equatorial protons in a cyclohexane-like ring is stereochemically dependent. Large couplings (~10-13 Hz) are typical for axial-axial relationships, while smaller couplings are observed for axial-equatorial and equatorial-equatorial interactions. Careful analysis of the proton multiplets can reveal the preferred conformation of the rings and the relative orientation of the substituents.

-

NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (or Rotating-frame equivalent) experiment reveals protons that are close in space, regardless of their bonding. A key NOE correlation between H2 and either H3' or H5' would strongly suggest a cis relationship, while its absence would point towards a trans arrangement.

Conclusion: A Synthesis of Evidence

The structural elucidation of tert-butyl 2,4'-bipiperidine-1'-carboxylate is a case study in the application of modern analytical chemistry. No single technique is sufficient. Confidence in the final structure is achieved by synthesizing the evidence from multiple, orthogonal methods. The precise mass from HRMS confirms the elemental formula. FTIR validates the presence of the expected functional groups. A comprehensive suite of 1D and 2D NMR experiments, most critically the HMBC, definitively establishes the atomic connectivity and distinguishes the target molecule from its isomers. Finally, an analysis of coupling constants and NOE effects can reveal the compound's stereochemical identity. This rigorous, self-validating workflow ensures the absolute structural integrity of critical chemical building blocks, a non-negotiable requirement in the fields of chemical synthesis and drug development.

References

-

PubChem. tert-Butyl 4-iodopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 2-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Moldb. Tert-butyl [1,4'-bipiperidine]-1'-carboxylate.[Link]

-

Wang, M. et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

-

Wikipedia. 1-Boc-4-AP. Wikimedia Foundation. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Orsini, P. et al. (2007). Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.[Link]

-

Rubiralta, M., Giralt, E., & Diez, A. Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Elsevier. [Link]

- Google Patents.Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)

-

Rekka, E. A. et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. [Link]

A Comprehensive Technical Guide to Tert-butyl 2,4'-bipiperidine-1'-carboxylate for Drug Discovery Professionals

This technical guide provides an in-depth exploration of tert-butyl 2,4'-bipiperidine-1'-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. This document moves beyond a cursory overview to deliver field-proven insights into its chemical properties, synthesis, and strategic applications, tailored for researchers, scientists, and professionals in drug development. Our focus is to provide a robust technical narrative grounded in scientific principles and validated methodologies.

Core Molecular Attributes and Physicochemical Properties

This compound, with the confirmed CAS Number 909499-06-3, is a bifunctional molecule featuring two interconnected piperidine rings. A key characteristic is the tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the 4'-substituted piperidine, which is instrumental in directing its reactivity in synthetic schemes.

Chemical Structure and Isomeric Considerations

The fundamental structure is the 2,4'-bipiperidine scaffold. It is crucial to distinguish this from its isomers, such as the 1,4'-bipiperidine analogue. The 2,4'-linkage provides a distinct three-dimensional architecture that is leveraged in the design of molecules with specific spatial orientations for optimal target engagement. The Boc group provides steric bulk and electronically deactivates the protected nitrogen, a feature astutely used in multi-step synthetic campaigns.

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented below. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value |

| CAS Number | 909499-06-3 |

| Molecular Formula | C15H28N2O2 |

| Molecular Weight | 268.40 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as methanol, chloroform, and dichloromethane. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C. |

Synthesis, Reactivity, and Mechanistic Insights

The synthesis of this compound is a testament to modern synthetic strategies, often involving the coupling of two piperidine fragments. Understanding the reactivity of this molecule is key to its successful application.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection is at the C2-C4' bond, leading to two piperidine synthons. A common and effective forward synthesis involves the reaction of a 2-lithiated N-protected piperidine with N-Boc-4-piperidone. The choice of protecting groups on the 2-substituted piperidine is critical to facilitate the lithiation and subsequent coupling.

Diagram: Synthetic Workflow

Caption: A representative synthetic pathway.

Exemplary Experimental Protocol

The following protocol outlines a representative synthesis. This procedure involves hazardous reagents and should only be performed by trained professionals in a suitable laboratory environment with appropriate safety precautions.

Step 1: Generation of 2-Lithiated Piperidine

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve a suitable N-protected piperidine (e.g., N-tert-butyl-piperidine) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (typically 1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours to ensure complete formation of the lithiated species.

Step 2: Coupling with N-Boc-4-piperidone

-

In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous THF and cool to -78 °C.

-

Slowly transfer the freshly prepared 2-lithiated piperidine solution to the N-Boc-4-piperidone solution via cannula, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are highly reactive towards water and oxygen. The exclusion of both is paramount for the success of the reaction.

-

Low Temperature (-78 °C): The formation and reaction of the 2-lithiated piperidine are conducted at low temperatures to prevent side reactions such as elimination and decomposition of the organolithium species.

-

Boc Protecting Group: The Boc group on the N-Boc-4-piperidone is stable to the strongly basic and nucleophilic conditions of the reaction, ensuring it remains intact until a dedicated deprotection step is desired.

Strategic Applications in Medicinal Chemistry

The 2,4'-bipiperidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active molecules.[1][2][3][4] this compound is a versatile intermediate for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

A Versatile Scaffold for Derivatization

The molecule possesses two key handles for further chemical modification:

-

The Unprotected Secondary Amine: This nitrogen can be readily functionalized via N-alkylation, N-acylation, reductive amination, and other standard transformations to introduce a wide array of substituents.

-

The Boc-Protected Amine: The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a second secondary amine, which can then be selectively functionalized.

Diagram: Derivatization Pathways

Caption: Primary routes for chemical modification.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when handling any chemical reagent.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage and to maintain the integrity of the compound, refrigeration at 2-8°C is recommended.

Conclusion

This compound is a strategically important building block in the arsenal of the medicinal chemist. Its unique three-dimensional structure and the orthogonal reactivity of its two nitrogen atoms provide a powerful platform for the synthesis of diverse and complex molecules. A comprehensive understanding of its chemical properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the pursuit of novel therapeutic agents.

References

- Ningbo Inno Pharmchem Co., Ltd.

- Sigma-Aldrich.

- Fisher Scientific.

- Wikipedia. 1-Boc-4-AP.

- Fisher Scientific.

- Sigma-Aldrich.

- Sigma-Aldrich.

- ChemBK.

- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions.

- PubChem.

- Sigma-Aldrich.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme, (2023-03-15).

- BenchChem. The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery.

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

- PubChem.

- Wang, M., Wang, W., & Tang, Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

- PubChem. tert-Butyl 4-(2-oxoethyl)

- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- PubChem.

- Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing).

- precisionFDA.

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. benchchem.com [benchchem.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl [1,4'-bipiperidine]-1'-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Bipiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. When two such rings are combined to form a bipiperidine structure, new three-dimensional diversity is introduced, offering novel ways to span pharmacophores and interact with biological targets. This guide focuses on a key synthetic building block, tert-butyl [1,4'-bipiperidine]-1'-carboxylate (CAS No. 125541-12-0), a versatile intermediate pivotal for the synthesis of complex molecules, particularly within the realm of central nervous system (CNS) agents and opioid research.[3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperidine nitrogens provides a critical handle for controlled, sequential chemical modifications, making it an invaluable tool for synthetic chemists.

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research.

| Property | Value | Source(s) |

| CAS Number | 125541-12-0 | [4] |

| Molecular Formula | C₁₅H₂₈N₂O₂ | N/A |

| Molecular Weight | 268.40 g/mol | N/A |

| Appearance | Typically a solid | General Knowledge |

| Key ¹H NMR Signal | ~ δ 1.44 ppm (singlet, 9H) for the tert-butyl group | [5] |

| Key IR Absorption | ~1680-1700 cm⁻¹ for the Boc-carbonyl stretch | [5] |

Core Synthesis Protocol: Reductive Amination

The most direct and industrially relevant method for synthesizing tert-butyl [1,4'-bipiperidine]-1'-carboxylate is through reductive amination. This well-established reaction forms the crucial C-N bond between the two piperidine rings. The protocol described here is a self-validating system, employing common and reliable reagents.

Causality Behind Experimental Choices:

-

Starting Materials: N-Boc-4-piperidinone is selected for its commercial availability and the inherent reactivity of the ketone. Piperidine serves as the nucleophile to form the second ring of the bipiperidine structure.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice.[6] Unlike harsher reagents like sodium borohydride, STAB is mild enough to be used in a one-pot reaction with the amine and ketone present. It selectively reduces the iminium ion intermediate formed in situ without significantly reducing the starting ketone, thus maximizing yield. Acetic acid is often used as a catalyst to promote the formation of the iminium ion.

-

Solvent: A non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) is ideal as it solubilizes the reactants without interfering with the reducing agent.[6]

-

Work-up: The aqueous work-up neutralizes the acidic catalyst and removes water-soluble byproducts. Extraction with an organic solvent isolates the desired product.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-Boc-4-piperidinone (1.0 eq) and piperidine (1.1 eq) in 1,2-dichloroethane (DCE), add glacial acetic acid (1.2 eq).

-

Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone.

-

Quenching and Extraction: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure tert-butyl [1,4'-bipiperidine]-1'-carboxylate.

Caption: Reductive Amination Synthesis Workflow.

Applications in Drug Discovery and Development

The true value of tert-butyl [1,4'-bipiperidine]-1'-carboxylate lies in its role as a strategic intermediate. The Boc-protected nitrogen is unreactive under many conditions, allowing for selective functionalization of the secondary amine on the second piperidine ring. Following this, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal a new reactive site for further elaboration.[6]

This synthetic strategy is paramount in the construction of a wide range of pharmacologically active compounds, including:

-

Opioid Receptor Modulators: The 4-anilinopiperidine scaffold is the core of the powerful analgesic fentanyl and its numerous analogues.[4] While not a direct precursor to fentanyl itself (which uses 4-anilinopiperidine), the bipiperidine structure is explored in the design of novel analgesics and other opioid receptor ligands where the second piperidine ring replaces the aniline moiety to modulate properties like receptor subtype selectivity, potency, and pharmacokinetic profiles.[3][7]

-

CNS Agents: The piperidine motif is prevalent in antipsychotics, antidepressants, and treatments for neurodegenerative diseases like Alzheimer's.[2][8] The bipiperidine core allows for the creation of rigid scaffolds that can effectively position functional groups to interact with targets such as dopamine, serotonin, or muscarinic receptors.

-

Kinase Inhibitors: The conformational constraint of the bipiperidine system can be advantageous in designing selective kinase inhibitors, where precise geometry is often required for fitting into the ATP-binding pocket.

Caption: Role as a Versatile Synthetic Intermediate.

Analytical Characterization Protocol

Confirming the identity and purity of the synthesized material is a critical, self-validating step in any chemical workflow.

-

Sample Preparation for NMR:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum.

-

Expected Signals: A sharp singlet integrating to 9 protons should appear around δ 1.44 ppm, corresponding to the tert-butyl group.[5] The remaining 19 protons of the bipiperidine scaffold will appear as a series of complex multiplets in the aliphatic region (typically δ 1.0-3.5 ppm).

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Ion: Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 269.4.

-

-

Purity Assessment (HPLC):

-

Develop a reverse-phase HPLC method (e.g., using a C18 column).

-

Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

-

Monitor the elution profile with a UV detector. A single major peak indicates high purity.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related Boc-protected piperidines provides a strong basis for safe handling procedures.[9]

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Hazards: May cause skin, eye, and respiratory irritation. Handle as a potentially harmful chemical.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

tert-Butyl [1,4'-bipiperidine]-1'-carboxylate is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined structure, accessible synthesis via robust methods like reductive amination, and the orthogonal protection strategy it embodies allow for the efficient and controlled construction of complex molecular architectures. For researchers in medicinal chemistry, this building block provides a reliable and versatile entry point into the rich pharmacological space of CNS agents, novel analgesics, and beyond.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

International Journal of Novel Research and Development (IJNRD). (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

-

Defense Technical Information Center (DTIC). (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Technical Report. [Link]

-

Akhtar, M. J., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed Central. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

-

Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Supporting Information. [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Khan, K. M., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci., 26(2), 323-328. [Link]

-

Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

-

Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 219. [Link]

-

PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. PubChem Compound Summary for CID 643502. [Link]

-

Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Damjanović, M., et al. (2015). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Wikipedia. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 5. tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate | 367500-88-7 | Benchchem [benchchem.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. ijnrd.org [ijnrd.org]

- 9. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 2,4'-bipiperidine-1'-carboxylate

Executive Summary

Tert-butyl 2,4'-bipiperidine-1'-carboxylate is a key heterocyclic building block extensively utilized by researchers and drug development professionals. Its structure, featuring a bipiperidine scaffold with a strategically placed tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, validated synthesis and purification protocols, and its critical role in modern medicinal chemistry. We will delve into the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible, thereby providing a self-validating framework for its application in pharmaceutical research and development.

Physicochemical & Structural Characteristics

A precise understanding of a compound's properties is the foundation of its effective application. This compound is a bifunctional molecule whose utility is defined by its distinct structural features: the reactive secondary amine on one piperidine ring and the Boc-protected amine on the other. This arrangement allows for selective chemical modification, a crucial attribute for multi-step organic synthesis.

The core quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 268.40 g/mol | [1] |

| Molecular Formula | C15H28N2O2 | [1][2] |

| CAS Number | 125541-12-0 | [1] |

| Canonical SMILES | C1CC(CCN1)C2CCN(CC2)C(=O)OC(C)(C)C | N/A |

| Storage Conditions | 2-8°C, Sealed, Dry | [2] |

The molecular weight of 268.40 g/mol is a critical parameter for stoichiometric calculations in reaction planning.[1] The formula C15H28N2O2 confirms the composition of the molecule.[1][2] The Boc protecting group is sensitive to acidic conditions, which allows for its selective removal without affecting other parts of the molecule—a cornerstone of its strategic importance.

The Strategic Importance of the Bipiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[3][4] Its prevalence is due to several key factors:

-

Modulation of Physicochemical Properties: The piperidine motif can enhance metabolic stability and modulate lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5][6]

-

Three-Dimensional Complexity: The chair-like conformation of the piperidine ring provides a rigid, three-dimensional framework that can be exploited to achieve precise spatial orientation of functional groups for optimal interaction with biological targets.[6]

-

Enhanced Biological Activity: Introducing chiral piperidine scaffolds can significantly enhance the biological activities and selectivity of small molecules.[5]

The bipiperidine structure of the title compound amplifies these benefits, offering a larger, more complex scaffold for building novel therapeutics, particularly those targeting the central nervous system (CNS) and oncology pathways.[4][7]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to ensure high yield and purity. The most common and reliable approach involves the reductive amination between N-Boc-4-piperidone and 2-piperidone, followed by reduction of the amide.

Experimental Protocol: Two-Step Synthesis

Step 1: Reductive Amination

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and 2-piperidone (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise at 0°C under an inert atmosphere (Argon or Nitrogen).

-

Causality Insight: DCM is chosen for its inertness and ability to dissolve the reactants. NaBH(OAc)3 is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone starting material on its own and minimizes side reactions.

-

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.

Step 2: Amide Reduction

-

Reaction Setup: Dissolve the product from Step 1 in anhydrous tetrahydrofuran (THF, 15 mL/mmol) and cool to 0°C under an inert atmosphere.

-

Execution: Slowly add a solution of Lithium aluminum hydride (LiAlH4, 2.0 eq) in THF. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Causality Insight: LiAlH4 is a powerful reducing agent necessary to reduce the stable amide bond. THF is the preferred solvent due to its ability to dissolve LiAlH4 and its relatively high boiling point for reflux conditions.

-

-

Workup (Fieser method): Cool the reaction to 0°C and cautiously quench by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH4 used in grams.

-

Purification: Stir the resulting mixture vigorously for 30 minutes, then filter the solid aluminum salts through a pad of Celite. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the final product, this compound.

The following diagram illustrates this validated workflow.

Caption: Workflow for Synthesis and Purification.

Analytical Characterization & Quality Control

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is mandatory. This constitutes a self-validating system, confirming that the material meets the standards required for subsequent applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm) and the protons on the two piperidine rings.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to verify the molecular weight. The spectrum should exhibit a prominent peak corresponding to the [M+H]⁺ ion at approximately m/z 269.4.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A purity level of >95% is typically required for applications in drug discovery.[1]

This multi-pronged analytical approach ensures the material's integrity, which is paramount for the reliability of downstream experimental results.

Applications in Drug Development & Medicinal Chemistry

This compound is not an active pharmaceutical ingredient (API) itself, but rather a crucial pharmaceutical intermediate.[8] Its value lies in providing a robust scaffold that can be elaborated into a final, biologically active molecule.

The Boc-protected nitrogen allows for chemistry to be performed on the unprotected secondary amine of the second piperidine ring. Subsequently, the Boc group can be deprotected under acidic conditions to reveal a new reactive site for further functionalization. This orthogonal protection strategy is fundamental to modern organic synthesis.

Caption: Strategic Functionalization Pathway.

This molecule serves as a key starting material in the synthesis of various therapeutic agents. For instance, similar N-Boc protected piperidine intermediates are used in the synthesis of fentanyl analogs and other potent analgesics.[9] They are also integral to the development of kinase inhibitors and other targeted cancer therapies.[10] The bipiperidine scaffold is particularly useful for creating molecules that can span large binding pockets in proteins or serve as ligands for G-protein coupled receptors (GPCRs).

Conclusion

This compound is a high-value chemical entity whose utility is firmly established in the field of drug discovery. Its well-defined physicochemical properties, coupled with a robust synthetic pathway and the strategic value of the bipiperidine scaffold, make it an essential tool for medicinal chemists. The methodologies and insights presented in this guide underscore the importance of understanding the causality behind experimental protocols to ensure scientific integrity and achieve reproducible, high-quality results in the pursuit of novel therapeutics.

References

-

This compound - Physico-chemical Properties. ChemBK. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

The Significance of TERT-BUTYL 2,4-DIOXOPIPERIDINE-1-CARBOXYLATE in Organic Synthesis and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

1-Boc-4-AP. Wikipedia. [Link]

Sources

- 1. 125541-12-0 | Tert-butyl [1,4'-bipiperidine]-1'-carboxylate - Moldb [moldb.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 10. atlantis-press.com [atlantis-press.com]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2,4'-bipiperidine-1'-carboxylate

This guide provides a comprehensive overview of the synthetic pathways for tert-butyl 2,4'-bipiperidine-1'-carboxylate, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, offering not just procedural steps, but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction: The Significance of the Bipiperidine Scaffold

The 2,4'-bipiperidine moiety is a privileged scaffold in modern drug discovery, appearing in a range of biologically active molecules. Its conformational flexibility and the presence of two basic nitrogen atoms allow for diverse interactions with biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperidine nitrogens provides a crucial handle for selective functionalization, enabling the construction of complex molecular architectures. This guide will focus on a robust and widely applicable three-step synthesis of this compound.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a convergent three-step sequence. This strategy leverages well-established and high-yielding reactions, ensuring a reliable and scalable production of the target compound.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol

This protocol outlines a representative procedure for the synthesis of 2,4'-bipyridine.

Materials:

-

2-Bromopyridine

-

4-Pyridylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromopyridine (1.0 eq), 4-pyridylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

-

Extract the aqueous layer with toluene or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,4'-bipyridine as a solid.

| Parameter | Value |

| Typical Yield | 70-85% |

| Purification | Flash Column Chromatography |

Characterization of 2,4'-Bipyridine

-

¹H NMR (400 MHz, CDCl₃): δ 8.79 – 8.67 (m, 3H), 7.90 (dd, J = 4.8, 1.6 Hz, 2H), 7.85 – 7.74 (m, 2H), 7.38 – 7.31 (m, 1H). [1]* ¹³C NMR (101 MHz, CDCl₃): δ 154.4, 150.3, 150.0, 146.3, 137.0, 123.7, 121.0, 120.8. [1]* Mass Spectrometry (EI): m/z 156.07 (M⁺).

Part 2: Catalytic Hydrogenation of 2,4'-Bipyridine to 2,4'-Bipiperidine

The second stage involves the complete reduction of both aromatic pyridine rings to their corresponding saturated piperidine rings. Catalytic hydrogenation is the most efficient and atom-economical method for this transformation. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, in an acidic medium is a highly effective catalytic system for the hydrogenation of pyridines. [1][2][3]

Reaction Principle

The hydrogenation of pyridines is challenging due to the aromaticity of the ring and the potential for the nitrogen lone pair to poison the catalyst surface. Performing the reaction in an acidic solvent, such as acetic acid, protonates the pyridine nitrogen. This protonation activates the ring towards reduction and mitigates catalyst poisoning. The PtO₂ is reduced in situ by hydrogen to form highly active platinum black, which catalyzes the addition of six equivalents of hydrogen across the two pyridine rings.

Caption: Catalytic hydrogenation of 2,4'-bipyridine.

Experimental Protocol

This protocol provides a general procedure for the complete hydrogenation of 2,4'-bipyridine.

Materials:

-

2,4'-Bipyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

High-pressure hydrogenation reactor (e.g., Parr apparatus)

-

Hydrogen gas (high purity)

-

Celite®

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

Procedure:

-

In a high-pressure reactor vessel, dissolve 2,4'-bipyridine (1.0 eq) in glacial acetic acid.

-

Carefully add platinum(IV) oxide (5-10 mol%) to the solution.

-

Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove air.

-

Pressurize the reactor with hydrogen gas to 50-70 bar. [2]5. Begin vigorous stirring and maintain the reaction at room temperature for 24-48 hours, or until hydrogen uptake ceases.

-

Carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethyl acetate. Caution: The catalyst may be pyrophoric; keep the filter cake wet.

-

Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4'-bipiperidine as an oil or low-melting solid.

| Parameter | Value |

| Typical Yield | >90% |

| Purification | Typically used crude in the next step after work-up. |

Characterization of 2,4'-Bipiperidine

-

¹H NMR (400 MHz, D₂O, as dihydrochloride): The spectrum will show complex multiplets in the aliphatic region, typically between 1.5 and 3.5 ppm. [4]* ¹³C NMR (100 MHz, D₂O, as dihydrochloride): Signals will appear in the aliphatic region, generally between 20 and 60 ppm.

-

Mass Spectrometry (ESI): m/z 169.17 ([M+H]⁺).

Part 3: Selective Mono-N-Boc Protection of 2,4'-Bipiperidine

The final step is the regioselective protection of one of the two secondary amine groups with a tert-butoxycarbonyl (Boc) group. Given the presence of two nucleophilic nitrogens, achieving mono-protection requires a strategic approach to differentiate between them. One effective method involves the temporary protonation of one nitrogen atom with a strong acid, rendering it less nucleophilic and allowing for the selective protection of the other. [5][6]The 1'-piperidine nitrogen is generally more sterically accessible and is the preferred site of protection under these conditions.

Reaction Principle

The addition of one equivalent of a strong acid, such as trifluoroacetic acid (TFA), to a solution of 2,4'-bipiperidine results in the formation of a mono-protonated salt. The protonated nitrogen is no longer nucleophilic, leaving the other nitrogen free to react with di-tert-butyl dicarbonate (Boc anhydride). Subsequent basic work-up removes the proton from the protected amine, yielding the desired mono-Boc protected product.

Caption: Selective mono-N-Boc protection strategy.

Experimental Protocol

This protocol describes a method for the selective mono-N-Boc protection of 2,4'-bipiperidine.

Materials:

-

2,4'-Bipiperidine

-

Trifluoroacetic acid (TFA)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

Dissolve 2,4'-bipiperidine (1.0 eq) in methanol or DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of trifluoroacetic acid (1.0 eq) in the same solvent dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate this compound.

| Parameter | Value |

| Typical Yield | 50-70% |

| Purification | Flash Column Chromatography |

Characterization of this compound

-

¹H NMR (400 MHz, CDCl₃): The spectrum will show a characteristic singlet for the tert-butyl group at approximately 1.45 ppm, along with a complex series of multiplets for the piperidine protons. The protons on the Boc-protected piperidine will typically appear at a different chemical shift than those on the unprotected piperidine.

-

¹³C NMR (100 MHz, CDCl₃): Key signals include the quaternary carbon of the tert-butyl group around 28.5 ppm, the carbonyl carbon of the Boc group around 155 ppm, and the carbon of the Boc-O-C(CH₃)₃ group around 79.5 ppm. The piperidine carbons will appear in the aliphatic region.

-

Mass Spectrometry (ESI): m/z 269.23 ([M+H]⁺).

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving a Suzuki-Miyaura coupling, catalytic hydrogenation, and a selective mono-N-Boc protection. Each step utilizes well-established and high-yielding transformations, making this an accessible and scalable route for obtaining this valuable synthetic intermediate. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this important building block for applications in drug discovery and development.

References

- BenchChem. (2025).

- Sreenivasulu, R., Venkata Sri Ranganath, K., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.

- Macmillan Group - Princeton University.

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.

- Supporting Inform

- † 1H-NMR and 13C-NMR Spectra.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- 1 - Supporting Inform

- BenchChem. (2025).

- Gaware, R., & Jordis, U. Selective Mono-Boc-Protection of Bispidine. Sciforum.

- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).

- Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines.

- tert-Butyl 4-hydroxypiperidine-1-carboxyl

- tert-Butyl 4-(2-oxoethyl)

- tert-Butyl 2-oxopiperidine-1-carboxyl

- tert-Butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302. PubChem.

- Recent Progress on the Synthesis of Bipyridine Deriv

- Recent Progress on the Synthesis of Bipyridine Deriv

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids.

- Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived

- Gaware, R., & Jordis, U. Selective Mono-Boc-Protection of Bispidine. Sciforum.

- 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR spectrum. ChemicalBook.

- 1,4'-Bipiperidine | C10H20N2 | CID 78607. PubChem.

- 4,4'-Bipiperidine | C10H20N2 | CID 736050. PubChem.

Sources

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 2,4'-bipiperidine-1'-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl 2,4'-bipiperidine-1'-carboxylate, a key building block in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical methodologies for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a bifunctional molecule featuring two piperidine rings linked together. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate in the synthesis of complex nitrogen-containing heterocycles. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

While a complete set of publicly available, experimentally verified spectra for this compound is not readily found, this guide will provide a detailed prediction and interpretation of its spectroscopic data based on the analysis of closely related structures and fundamental principles of spectroscopic techniques.

Molecular Structure

The structure of this compound, with a systematic numbering of the carbon and hydrogen atoms, is presented below. This numbering will be used for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

¹H NMR (Proton NMR)

The ¹H NMR spectrum will show distinct signals for the protons on the two piperidine rings and the Boc group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the conformational rigidity of the ring systems.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 - 3.9 | Broad multiplet | 2H | H-2'ax, H-6'ax (protons adjacent to N-Boc) |

| ~3.4 - 3.2 | Multiplet | 2H | H-2eq, H-6eq (protons on the unprotected piperidine) |

| ~2.8 - 2.6 | Multiplet | 2H | H-2'eq, H-6'eq (protons adjacent to N-Boc) |

| ~2.5 - 2.3 | Multiplet | 2H | H-2ax, H-6ax (protons on the unprotected piperidine) |

| ~2.0 - 1.2 | Multiplet | 9H | Remaining piperidine ring protons and the C4'-H and C2-H protons |

| 1.46 | Singlet | 9H | tert-butyl protons |

Interpretation and Causality:

-

Downfield Shift of H-2' and H-6': The protons on the carbons adjacent to the nitrogen of the Boc-protected piperidine (C-2' and C-6') are expected to be deshielded and appear at a lower field (~4.1-3.9 and ~2.8-2.6 ppm) due to the electron-withdrawing effect of the carbamate group. The significant difference in chemical shift between the axial and equatorial protons is due to the anisotropic effect of the C-N bond.

-

Unprotected Piperidine Protons: The protons on the second piperidine ring will appear at a more upfield region (~3.4-3.2 and ~2.5-2.3 ppm for the protons adjacent to the nitrogen) as they are only attached to a secondary amine.

-

Overlapping Multiplets: The remaining aliphatic protons on both rings will likely appear as a complex series of overlapping multiplets in the region of ~2.0 - 1.2 ppm. 2D NMR techniques such as COSY and HSQC would be essential for definitive assignment.

-

tert-butyl Singlet: The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet at approximately 1.46 ppm, a characteristic signal for a Boc-protecting group.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environment.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~154.7 | C=O (carbamate) |

| ~79.5 | C(CH₃)₃ |

| ~53.0 | C-2' |

| ~47.0 | C-2 |

| ~46.5 | C-6' |

| ~43.0 | C-6 |

| ~41.0 | C-4' |

| ~39.0 | C-4 |

| ~32.0 | C-3', C-5' |

| ~29.0 | C-3, C-5 |

| 28.4 | C(CH₃)₃ |

Interpretation and Causality:

-

Carbonyl Carbon: The carbonyl carbon of the Boc group is the most deshielded, appearing at a characteristic chemical shift of ~154.7 ppm.

-

Quaternary Carbon of Boc Group: The quaternary carbon of the tert-butyl group appears around ~79.5 ppm.

-

Piperidine Carbons: The carbons of the piperidine rings will appear in the aliphatic region. The carbons adjacent to the nitrogen atoms (C-2, C-6, C-2', C-6') will be at a lower field compared to the other ring carbons. The carbons of the Boc-protected ring (C-2', C-6') will be further downfield due to the electron-withdrawing nature of the carbamate.

-

tert-butyl Carbons: The three equivalent methyl carbons of the tert-butyl group will give a single signal at ~28.4 ppm.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For the ¹³C NMR, a proton-decoupled experiment should be performed to simplify the spectrum.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, broad | N-H stretch (secondary amine) |

| 2975-2850 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1160 | Strong | C-N stretch (carbamate) |

Interpretation and Causality:

-

N-H Stretch: A broad peak around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the unprotected secondary amine on one of the piperidine rings.

-

C-H Stretch: Strong absorptions in the 2975-2850 cm⁻¹ region are due to the C-H stretching vibrations of the numerous aliphatic C-H bonds in the molecule.

-

C=O Stretch: A very strong and sharp absorption band around 1690 cm⁻¹ is the most characteristic signal for the carbonyl group of the Boc-carbamate.

-

C-N Stretch: A strong band around 1160 cm⁻¹ is indicative of the C-N stretching vibration of the carbamate group.

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition.

-

Sample Preparation: No specific sample preparation is required for Attenuated Total Reflectance (ATR) FT-IR, which is the preferred method for solid samples.

-

Data Acquisition: Place a small amount of the solid this compound onto the ATR crystal. Apply uniform pressure using the instrument's pressure clamp.

-

Measurement: Record a background spectrum of the empty ATR crystal. Then, record the spectrum of the sample. The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 269.23 | High | [M+H]⁺ (protonated molecule) |

| 213.17 | Moderate | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 169.15 | High | [M - Boc + H]⁺ |

| 113.11 | Moderate | [Boc]⁺ |

Interpretation and Causality:

-

Molecular Ion Peak: In ESI, the molecule is expected to be protonated, giving a prominent molecular ion peak [M+H]⁺ at m/z 269.23 (calculated for C₁₅H₂₉N₂O₂).

-

Loss of Isobutylene: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) from the tert-butyl group, resulting in a peak at m/z 213.17.

-

Loss of the Boc Group: Cleavage of the entire Boc group (C₅H₉O₂) will lead to a fragment at m/z 169.15.

-

Boc Cation: The Boc group itself can be detected as a cation at m/z 113.11.

Experimental Protocol for MS Data Acquisition

Caption: Workflow for MS data acquisition.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample can be introduced via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the experimental masses with the calculated theoretical masses.

Conclusion

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. By combining the predictive power of spectroscopic theory with established experimental protocols, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided tables of predicted data and step-by-step methodologies serve as a valuable resource for anyone working with this compound. For definitive structural confirmation, it is always recommended to use a combination of these techniques, and for complex cases, 2D NMR experiments are invaluable.

References

-

PubChem. tert-Butyl 2-oxopiperidine-1-carboxylate. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Physical Properties of Tert-butyl 2,4'-bipiperidine-1'-carboxylate

Abstract

This technical guide provides a comprehensive examination of the key physical properties of tert-butyl 2,4'-bipiperidine-1'-carboxylate, a heterocyclic building block of significant interest in contemporary drug discovery and development. While specific experimentally determined data for this compound is not extensively available in public literature, this document furnishes a robust framework for its characterization. It details the fundamental principles and methodologies for determining its melting point and solubility, offering field-proven insights into experimental design and execution. Furthermore, this guide presents data for structurally analogous N-Boc protected piperidines to provide researchers with a scientifically grounded estimation of the expected physical characteristics of the title compound. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and related molecules.

Introduction to this compound

This compound (Molecular Formula: C₁₅H₂₈N₂O₂) is a bifunctional organic molecule featuring a bipiperidine core.[1][2] One of the piperidine nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The presence of the second piperidine ring with a free secondary amine provides a reactive handle for further chemical modification, making this compound a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The physical properties of a compound, such as its melting point and solubility, are critical parameters that influence its handling, purification, formulation, and ultimately its biological activity and bioavailability. An accurate understanding of these properties is therefore a prerequisite for its successful application in research and development.

Melting Point Determination: A Self-Validating System for Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, making it a reliable indicator of purity.[3][4]

Predicted Melting Point Range

While an experimentally determined melting point for this compound is not readily found in the literature, data from analogous N-Boc protected piperidine and piperazine derivatives can offer a useful reference point.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-Boc-piperazine | 57260-71-6 | 186.25 | 43-47 |

| N-Boc-4-hydroxypiperidine | 109384-19-2 | 201.26 | 61-65 |

Given the higher molecular weight (268.39 g/mol ) and the presence of the bipiperidine structure, it is anticipated that this compound will exhibit a higher melting point than these analogues, likely as a crystalline solid at room temperature.[1]

Experimental Protocol for Melting Point Determination (Capillary Method)

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[3][5] The causality behind this experimental choice lies in its precision and the small sample quantity required.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and gently tapped on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.[2]

-

Initial Rapid Determination: The apparatus is heated at a rapid rate (e.g., 10 °C/min) to obtain an approximate melting point range.[5] This initial, rough measurement allows for a more efficient and accurate subsequent determination.

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and the heating process is repeated, but at a much slower rate (e.g., 1-2 °C/min) as the temperature approaches the previously determined approximate melting point.[3][5]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This provides the melting point range.[5] For a pure compound, this range should be narrow, typically 0.5-1.0 °C.[3]

Solubility Profile: Guiding Solvent Selection for Synthesis and Formulation

Solubility, the property of a solid solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in drug development. It influences reaction kinetics, purification strategies (e.g., crystallization), and the formulation of dosage forms.

Predicted Solubility of this compound

The molecular structure of this compound, with its non-polar tert-butyl group and the more polar bipiperidine core containing a secondary amine, suggests an amphiphilic character. This structural duality implies that it will exhibit solubility in a range of organic solvents.

Based on data from analogous N-Boc protected compounds, a qualitative solubility profile can be predicted:

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO is expected to effectively solvate the molecule. |

| Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis, its moderate polarity should be suitable. | |

| Polar Protic | Methanol, Ethanol | Soluble | The ability of alcohols to engage in hydrogen bonding with the secondary amine would promote solubility. |

| Aqueous | Water | Sparingly Soluble to Insoluble | The significant non-polar character contributed by the tert-butyl group and the hydrocarbon backbone of the piperidine rings is likely to limit aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Similar to water, but pH may have a slight influence due to the basicity of the secondary amine. |

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6] This protocol is designed as a self-validating system by ensuring that a true equilibrium between the dissolved and undissolved solute is achieved.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, PBS, or an organic solvent). The key is to have undissolved solid present to ensure saturation.[6]

-

Equilibration: The vials are sealed and placed in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C for physiological relevance). The mixture is agitated for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[6]

-